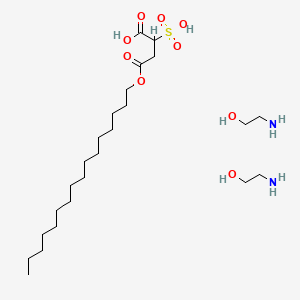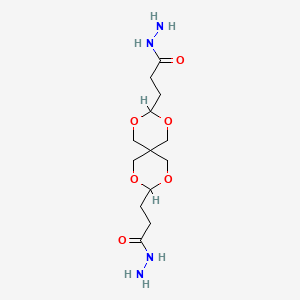
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 255-688-7, also known as barium titanate, is a chemical compound with significant industrial and scientific importance. It is a white powder that is widely used in various applications due to its unique properties, such as high dielectric constant and piezoelectric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing barium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 1200°C) to form barium titanate. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then calcined to produce barium titanate. Hydrothermal synthesis involves reacting barium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form barium titanate crystals.
Industrial Production Methods: In industrial settings, barium titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves precise control of reaction conditions, such as temperature, pressure, and reactant ratios, to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Barium titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form soluble barium salts and titanium dioxide. In the presence of reducing agents, barium titanate can be reduced to lower oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with barium titanate include hydrochloric acid, sulfuric acid, and reducing agents like hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving barium titanate include barium salts, titanium dioxide, and reduced forms of titanium. These products have various applications in different fields, such as catalysis and materials science.
Scientific Research Applications
Barium titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology, barium titanate nanoparticles are explored for their potential in drug delivery and bioimaging. In medicine, it is used in the development of medical devices, such as sensors and actuators. In industry, barium titanate is widely used in the production of capacitors, piezoelectric devices, and electro-optic components.
Mechanism of Action
The mechanism by which barium titanate exerts its effects is primarily based on its dielectric and piezoelectric properties. At the molecular level, barium titanate exhibits a perovskite crystal structure, which allows it to respond to electric fields by polarizing and generating an electric charge. This property is exploited in various applications, such as capacitors and sensors, where barium titanate’s ability to store and convert electrical energy is utilized.
Comparison with Similar Compounds
Barium titanate is often compared with other similar compounds, such as lead zirconate titanate and strontium titanate. While lead zirconate titanate also exhibits high piezoelectric properties, barium titanate is preferred in applications where lead-free materials are required due to environmental concerns. Strontium titanate, on the other hand, has a lower dielectric constant compared to barium titanate, making the latter more suitable for applications requiring high dielectric properties.
List of Similar Compounds:- Lead zirconate titanate
- Strontium titanate
- Calcium titanate
- Potassium niobate
Barium titanate’s unique combination of high dielectric constant, piezoelectric properties, and lead-free composition makes it a valuable material in various scientific and industrial applications.
Properties
CAS No. |
42155-14-6 |
|---|---|
Molecular Formula |
C13H24N4O6 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N4O6/c14-16-9(18)1-3-11-20-5-13(6-21-11)7-22-12(23-8-13)4-2-10(19)17-15/h11-12H,1-8,14-15H2,(H,16,18)(H,17,19) |
InChI Key |
YCZPNCIOGSJLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)CCC(=O)NN)COC(OC2)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


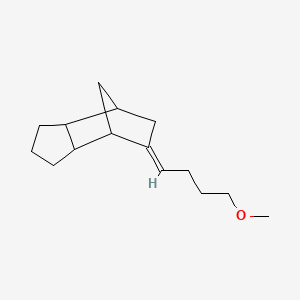
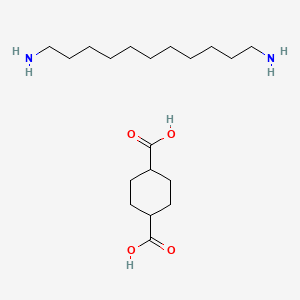
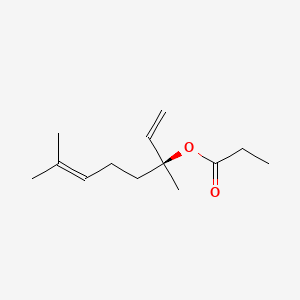

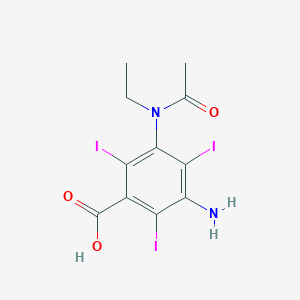
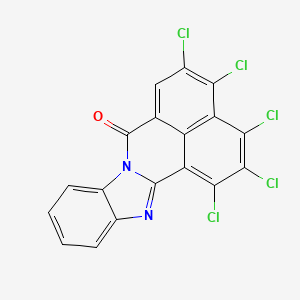


![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)



